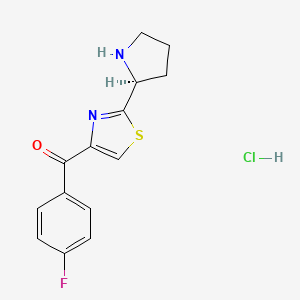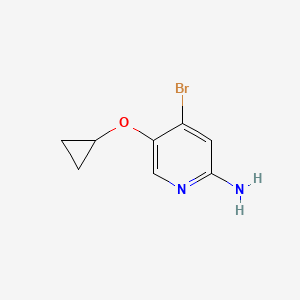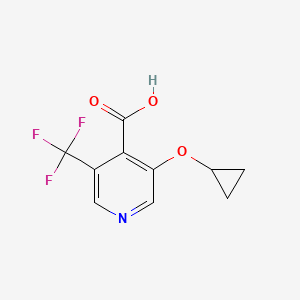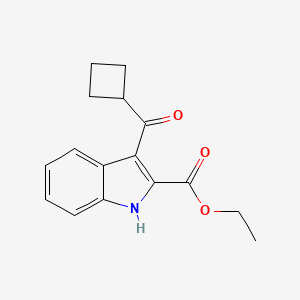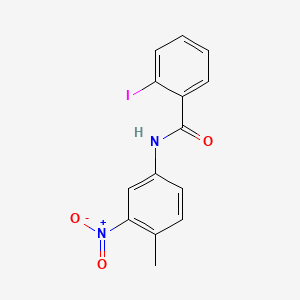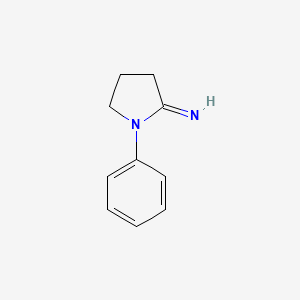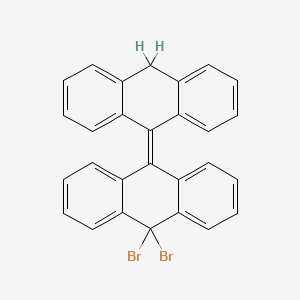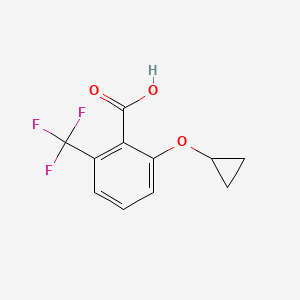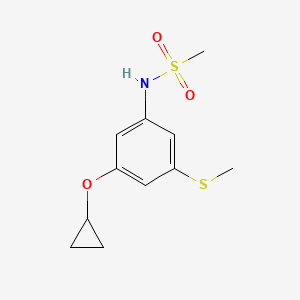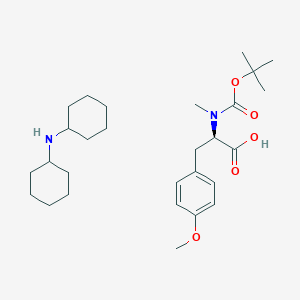![molecular formula C19H19BrCl2N2O4 B14809792 N'-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B14809792.png)
N'-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide is a complex organic compound characterized by the presence of multiple halogenated aromatic rings and hydrazide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Preparation of 4-bromo-2-methylphenol: This can be achieved through bromination of 2-methylphenol using bromine in the presence of a catalyst.
Formation of 4-bromo-2-methylphenoxyacetic acid: This involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 4-(2,4-dichlorophenoxy)butanoic acid: This is prepared by reacting 2,4-dichlorophenol with butanoic acid in the presence of a base.
Coupling Reaction: The final step involves the coupling of 4-bromo-2-methylphenoxyacetic acid with 4-(2,4-dichlorophenoxy)butanoic acid hydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the aromatic rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide
- N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-difluorophenoxy)butanohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide is unique due to the specific combination of halogenated aromatic rings and hydrazide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H19BrCl2N2O4 |
|---|---|
Molecular Weight |
490.2 g/mol |
IUPAC Name |
N'-[2-(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide |
InChI |
InChI=1S/C19H19BrCl2N2O4/c1-12-9-13(20)4-6-16(12)28-11-19(26)24-23-18(25)3-2-8-27-17-7-5-14(21)10-15(17)22/h4-7,9-10H,2-3,8,11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
JPBRUHNSLLXWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


